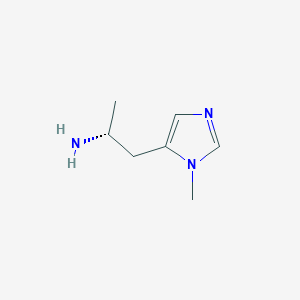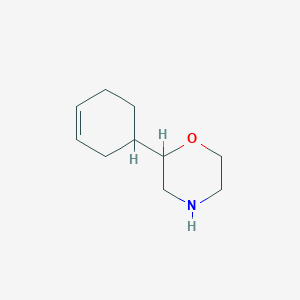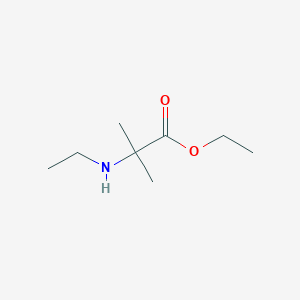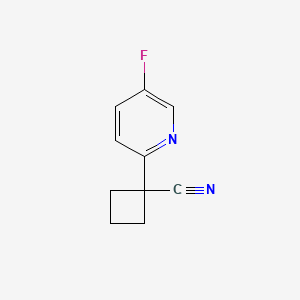![molecular formula C12H26O2Si B13578133 1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a hexanone backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to the stability imparted by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one can be synthesized through the silylation of hexan-3-one. The process typically involves the reaction of hexan-3-one with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Hexan-3-one+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Hexanoic acid or hexan-3-one derivatives.
Reduction: Hexan-3-ol.
Substitution: Hexan-3-one with a free hydroxyl group.
Applications De Recherche Scientifique
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is utilized in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The primary function of 1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The protection is reversible, allowing for the selective deprotection under specific conditions, thus facilitating complex synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Trimethylsilyl)oxy]hexan-3-one: Similar in structure but with a trimethylsilyl group instead of a TBDMS group.
1-[(Triisopropylsilyl)oxy]hexan-3-one: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one is unique due to the balance it offers between stability and ease of removal. The TBDMS group is more stable than trimethylsilyl but easier to remove than triisopropylsilyl, making it a versatile protecting group in organic synthesis.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing significantly to advancements in various scientific fields.
Propriétés
Formule moléculaire |
C12H26O2Si |
|---|---|
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxyhexan-3-one |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
Clé InChI |
XBQPANOEZAITIW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



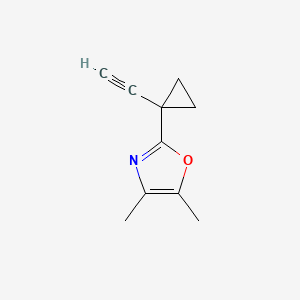
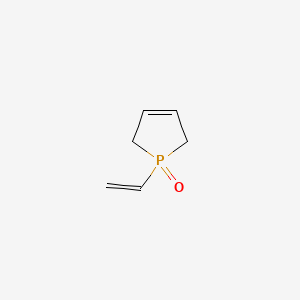
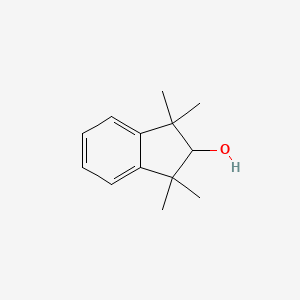
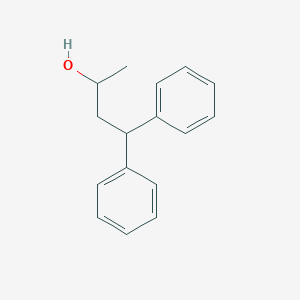
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
